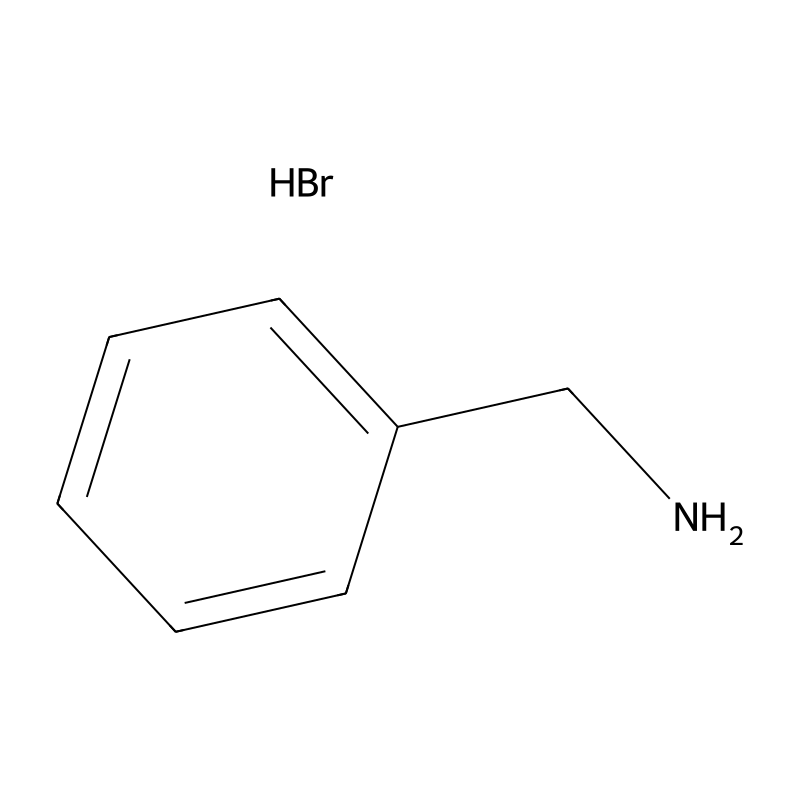

Benzylamine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Protecting Group: Benzylamine can be used as a protecting group for primary amines in organic synthesis. The benzyl group can be easily introduced and removed under various reaction conditions, allowing for selective modification of the amine functionality. [Source: [Organic Chemistry by John McMurry]]()

- Preparation of N-Substituted Compounds: Benzylamine hydrobromide can be used as a starting material for the preparation of various N-substituted compounds through reactions like alkylation, acylation, and arylation.

Medicinal Chemistry:

- Synthesis of Pharmaceutical Intermediates: Benzylamine hydrobromide is used as a precursor in the synthesis of various pharmaceutical intermediates, including some drugs and drug candidates.

Material Science:

- Polymer Synthesis: Benzylamine hydrobromide can be used as a catalyst or activator in the synthesis of certain types of polymers. [Source: [Polymer Science - A Comprehensive Reference by M. P. Stevens]]()

Analytical Chemistry:

- Chromatographic Analysis: Benzylamine hydrobromide can be used as a reference standard or internal standard in chromatographic techniques like high-performance liquid chromatography (HPLC) for the analysis of other amines. [Source: [HPLC and SFC Applications in Pharmaceutical Sciences by Uwe Martens]]()

Benzylamine hydrobromide is a chemical compound with the molecular formula CHN·HBr, indicating that it is a salt formed from benzylamine and hydrobromic acid. It appears as a solid at room temperature and is soluble in water. Benzylamine itself consists of a benzyl group (CHCH) attached to an amine functional group (NH). This compound is notable for its utility in organic synthesis and pharmaceutical applications, serving as a precursor for various

- Acute toxicity: Limited data available, but studies suggest moderate to high acute toxicity upon ingestion or inhalation.

- Skin and eye irritation: May cause skin and eye irritation upon contact.

- Flammability: Combustible.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling benzylamine hydrobromide.

- Avoid inhalation and contact with skin and eyes.

- Wash hands thoroughly after handling.

- Store in a cool, dry, and well-ventilated place away from incompatible materials.

- Alkylation Reactions: It can undergo N-alkylation to form N-substituted benzylamines. For example:

- Hydrogenolysis: The benzyl group can be removed through hydrogenolysis, which is useful in synthetic applications:

- Formation of Derivatives: Benzylamine hydrobromide can react with various acyl chlorides to produce amides, such as:

These reactions highlight its versatility in organic synthesis, particularly in the pharmaceutical industry .

Benzylamine and its derivatives exhibit various biological activities. The compound is known to be a substrate for monoamine oxidase enzymes, which catalyze its oxidative deamination to produce benzaldehyde. This transformation indicates potential roles in metabolic pathways. Additionally, certain derivatives of benzylamine have been explored for their anti-emetic properties, making them relevant in treating motion sickness and other conditions .

Benzylamine hydrobromide can be synthesized through several methods:

- Neutralization Reaction: Reacting benzylamine with hydrobromic acid directly yields benzylamine hydrobromide.

- From Benzyl Chloride: An industrial method involves the reaction of benzyl chloride with ammonia:

- Reduction Processes: Benzonitrile can be reduced to yield benzylamine using catalytic hydrogenation over Raney nickel, followed by treatment with hydrobromic acid to form the hydrobromide salt .

Benzylamine hydrobromide has several applications:

- Pharmaceutical Manufacturing: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-emetic agents and other therapeutic compounds.

- Chemical Synthesis: Used as a building block for synthesizing more complex organic molecules, including agrochemicals and fine chemicals.

- Research

Studies involving benzylamine hydrobromide often focus on its interactions with biological systems, particularly regarding its metabolism by enzymes like monoamine oxidase. Research has shown that the degradation products of benzylamine can influence various biological pathways, including neurotransmitter metabolism. Additionally, interaction studies may explore how derivatives of benzylamine affect receptor activity or exhibit pharmacological effects .

Benzylamine hydrobromide shares similarities with several related compounds. Here are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| Benzylamine | CHCHNH | Parent compound; versatile in organic synthesis |

| Benzylamine hydrochloride | CHN·HCl | Used for treating motion sickness; similar properties |

| 1-Phenylethylamine | CHCH(CH₃)NH₂ | Chiral derivative; used in asymmetric synthesis |

| N-Methylbenzylamine | CHN | Methylated derivative; varies in biological activity |

Benzylamine hydrobromide's uniqueness lies in its specific halogenation (bromine), which affects its reactivity and solubility compared to other salts like hydrochlorides. This property can influence its application in various chemical processes and biological systems .

Benzylamine hydrobromide exists as a crystalline solid at ambient temperature (20°C) [1] [2] [3]. The compound presents as white to almost white powder to crystal with a characteristic crystalline morphology [1] [2] [4]. The material maintains its solid state under normal storage and handling conditions, demonstrating good physical stability when protected from moisture [1] [3].

The crystalline nature of benzylamine hydrobromide reflects the ionic interactions between the benzylammonium cation and the bromide anion. This ionic character contributes to the compound's relatively high melting point and its solubility characteristics in polar solvents. The white appearance indicates minimal impurities and good purity when properly prepared and stored [1] [2].

Thermodynamic Properties

Melting Point and Phase Transitions

Benzylamine hydrobromide exhibits a melting point of 204°C [1] [2] [3] [4] [5]. This melting point represents a sharp phase transition from the crystalline solid state to liquid phase, indicating a well-defined crystal structure with consistent intermolecular forces throughout the material.

The relatively high melting point of 204°C compared to the free benzylamine base (melting point 10°C) [6] demonstrates the significant stabilization provided by the ionic interactions in the hydrobromide salt. This thermal behavior is characteristic of primary amine hydrobromide salts, where hydrogen bonding between the ammonium group and the bromide anion, combined with electrostatic interactions, creates a stable crystal lattice.

No polymorphic forms or additional phase transitions have been reported in the literature below the melting point, suggesting a single, stable crystalline form under normal conditions [1] [2].

Thermal Stability

Benzylamine hydrobromide demonstrates stability under normal conditions up to its melting point [7] [8] [9]. The compound shows no signs of thermal decomposition below 200°C, making it suitable for standard laboratory operations and storage at ambient temperatures [7] [8].

Upon heating beyond the melting point, thermal decomposition may occur with the formation of carbon monoxide, carbon dioxide, and hydrogen bromide as decomposition products [7] [8]. The thermal stability profile indicates that the compound can be safely handled and processed at moderate temperatures without concern for premature decomposition.

Spectroscopic Properties

Infrared Spectroscopy

The infrared spectrum of benzylamine hydrobromide exhibits characteristic absorption bands that reflect its ammonium salt structure. Key spectroscopic features include:

Nitrogen-Hydrogen Stretching Region: The most diagnostic feature is the broad absorption in the 3000-2400 cm⁻¹ region, characteristic of ammonium salt N-H stretching vibrations [10] [11]. This broad band results from the multiple N-H stretches of the NH₃⁺ group and their hydrogen bonding interactions with the bromide anion.

Aromatic C-H Stretching: Sharp bands appear in the 3100-3050 cm⁻¹ region, corresponding to aromatic C-H stretching vibrations of the benzene ring [10] [11]. These bands are characteristic of monosubstituted benzene systems.

Aliphatic C-H Stretching: The benzylic CH₂ group produces absorption bands in the 3000-2850 cm⁻¹ region [10] [11], overlapping with the lower frequency portion of the ammonium N-H stretching region.

Aromatic C=C Stretching: Medium intensity bands in the 1600-1475 cm⁻¹ region correspond to aromatic C=C stretching vibrations [10] [11].

Ammonium Deformation: The 1640-1550 cm⁻¹ region contains bands attributed to NH₃⁺ deformation modes [10] [11].

C-N Stretching: Medium to strong bands in the 1250-1000 cm⁻¹ region arise from C-N stretching vibrations [10] [11].

Aromatic Out-of-Plane Bending: Strong bands in the 900-690 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring [10] [11].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about benzylamine hydrobromide:

¹H NMR Spectroscopy: In deuterated solvents such as DMSO-d₆, the ¹H NMR spectrum shows:

- Aromatic protons appear as a complex multiplet in the 7.2-7.4 ppm region (5H), characteristic of monosubstituted benzene [12] [13]

- Benzylic CH₂ protons appear as a singlet at 4.3-4.6 ppm (2H), shifted downfield due to the electron-withdrawing effect of the protonated amino group [12] [13]

- Ammonium protons appear as a broad signal in the 8.4-8.8 ppm region (3H), with broadening due to rapid exchange with solvent [12] [13]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum exhibits:

- Aromatic carbons in the 127-140 ppm region with multiple signals corresponding to the different carbon environments in the benzene ring

- Benzylic carbon appears at 42-44 ppm, shifted downfield compared to typical alkyl carbons due to the adjacent aromatic ring and electron-withdrawing ammonium group

- Quaternary aromatic carbon (ipso position) appears in the 135-138 ppm region

⁷⁹Br NMR Spectroscopy: Although not routinely measured, ⁷⁹Br NMR can provide information about the bromide anion environment and has been used in kinetic studies of bromide-containing compounds [14].

Mass Spectrometry

Mass spectrometric analysis of benzylamine hydrobromide reveals characteristic fragmentation patterns:

Molecular Ion Region: Under electron impact conditions, the molecular ion of the free base (m/z 107) may be observed, while electrospray ionization conditions can show the protonated molecular ion [15] [16] [17].

Base Peak Fragmentation: The benzyl cation (m/z 91) often appears as the base peak or one of the most abundant fragments [15] [16] [17]. This highly stable carbocation can also rearrange to form the tropylium ion (also m/z 91) through ring expansion.

Ammonia Loss: A characteristic fragmentation involves the loss of NH₃ (17 mass units) from protonated benzylamines, which has been extensively studied in tandem mass spectrometry experiments [15] [16] [17].

Additional Fragments: Secondary fragmentation can produce the phenyl cation (m/z 77) and other smaller aromatic fragments [15] [16] [17].

The fragmentation mechanisms involve initial cleavage of the benzylic C-N bond, followed by various rearrangement processes that have been characterized through deuterium labeling studies and computational methods [15] [16] [17].

Solubility and Solution Behavior

Benzylamine hydrobromide demonstrates excellent solubility in water [1] [2] [3] [7] [18], reflecting its ionic character and ability to form hydrogen bonds with water molecules. This high aqueous solubility distinguishes it from the free benzylamine base and makes it suitable for applications requiring aqueous formulations.

The compound is also soluble in methanol [19] [12], as evidenced by its use in infrared spectroscopy sample preparation where films are cast from methanolic solutions. The solubility in polar protic solvents is consistent with the compound's ability to participate in hydrogen bonding through both the ammonium group and the bromide anion.

Solution Behavior: In aqueous solution, benzylamine hydrobromide exists as fully dissociated ions: benzylammonium cation (C₆H₅CH₂NH₃⁺) and bromide anion (Br⁻) [20]. The solution pH is expected to be acidic due to the presence of the ammonium salt, contrasting with the strongly basic behavior of free benzylamine (pH 11.6 at 100 g/L) [21].

The high solubility of benzylamine hydrobromide compared to other benzylamine salts has been attributed to reduced crystal lattice energy resulting from fewer strong hydrogen bonds in the crystal structure [20]. This property makes the hydrobromide salt particularly useful in pharmaceutical and synthetic applications where high aqueous solubility is required.

Acid-Base Properties

Benzylamine hydrobromide exhibits distinct acid-base properties derived from its ammonium salt structure:

Parent Base Character: The free benzylamine base has a pKa of 9.33 [6] [21] [22], indicating moderate basicity. This pKa value places benzylamine between cyclohexylamine (pKa ~10.7) and aniline (pKa ~4.6), reflecting the inductive electron-withdrawing effect of the benzyl group while avoiding the resonance delocalization seen in aniline [23].

Salt Formation: In the hydrobromide salt, the amine nitrogen is fully protonated, forming the benzylammonium cation (C₆H₅CH₂NH₃⁺) [1] [24] [25]. This protonation eliminates the basic character of the free amine, resulting in a compound that produces acidic aqueous solutions.

Ionic Character: The compound exists as a stable ionic salt with complete charge separation between the ammonium cation and bromide anion [1] [24]. This ionic nature contributes to the compound's crystalline structure, high melting point, and excellent water solubility.

pH Behavior: Unlike free benzylamine, which produces strongly alkaline solutions (pH 11.6 at 100 g/L) [21], benzylamine hydrobromide solutions are acidic due to the ammonium salt character. The exact pH depends on concentration and the presence of other buffer systems.

Reactivity Profile

Benzylamine hydrobromide exhibits a stable reactivity profile under normal conditions [7] [8] [9]:

Thermal Stability: The compound is stable under normal conditions without hazardous reactions during typical handling and storage [7] [8] [9]. Heating beyond the melting point may lead to decomposition, but this does not occur under standard laboratory conditions.

Chemical Compatibility: The compound is incompatible with strong oxidizing agents [7] [8], which could potentially oxidize the organic components. However, it shows good compatibility with most common laboratory reagents and solvents under normal conditions.

Base Sensitivity: Treatment with strong bases may liberate the free benzylamine, converting the ionic salt back to the molecular amine and bromide salts [26]. This reactivity can be utilized when the free amine is desired for synthetic applications.

Acid Stability: The compound is stable in acidic conditions [7] [8], maintaining its salt structure without decomposition or unwanted side reactions.

Nucleophilic Character: While the protonated amine lacks nucleophilic character, the compound can serve as a protected amine equivalent that can be deprotonated under basic conditions to regenerate nucleophilic behavior [26].

Stability under Different Environmental Conditions

Ambient Conditions: Benzylamine hydrobromide demonstrates excellent stability under normal laboratory conditions [7] [8] [9]. The compound can be stored at room temperature without significant degradation when protected from moisture and extreme conditions.

Moisture Sensitivity: While stable in dry conditions, the compound should be protected from moisture to prevent potential hydrolysis or crystal structure changes [27] [28]. Storage in tightly sealed containers is recommended.

Temperature Effects: The compound remains stable across a wide temperature range, from typical storage conditions up to approximately 200°C [7] [8]. Beyond this temperature, thermal decomposition may occur with the formation of carbon oxides and hydrogen bromide.

Light Stability: No specific photodegradation has been reported, indicating good stability under normal lighting conditions [7] [8]. Special light protection measures are not typically required for routine handling and storage.

Atmospheric Stability: The compound is stable in air under normal humidity conditions [7] [8]. Unlike some hygroscopic materials, benzylamine hydrobromide does not readily absorb atmospheric moisture to cause significant degradation.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant